molecular formula C20H23N3S B12212272 5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12212272
M. Wt: 337.5 g/mol
InChI Key: GEOZCCZADNKGOG-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a phenyl group, and a prop-2-en-1-ylsulfanyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may involve catalysts or reagents such as acetyl chloride, benzoxyl chloride, or benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N3S

Molecular Weight

337.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-7-prop-2-enylsulfanylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H23N3S/c1-6-12-24-17-13-16(20(3,4)5)21-19-18(14(2)22-23(17)19)15-10-8-7-9-11-15/h6-11,13H,1,12H2,2-5H3

InChI Key

GEOZCCZADNKGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC=C

Origin of Product

United States

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